

Spectroscopic Profile of 4-Alkylphenols: A Technical Guide

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Compound of Interest

Compound Name: *Phenol, 4-undecyl-*

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This technical guide provides a comprehensive overview of the spectroscopic data for 4-undecylphenol. Due to the limited availability of a complete public dataset for 4-undecylphenol, this document utilizes data from its close structural analog, 4-dodecylphenol, as a representative model. The subtle difference of one methylene group in the alkyl chain is expected to have a minimal impact on the spectral characteristics of the aromatic core and the initial segments of the alkyl chain. All presented data for 4-dodecylphenol should be considered a close approximation for 4-undecylphenol.

Data Presentation

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for 4-dodecylphenol.

Table 1: ^1H NMR Spectral Data of a 4-Alkylphenol Analog

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.05	d	2H	Ar-H (ortho to -OH)
~6.75	d	2H	Ar-H (meta to -OH)
~4.8 (variable)	s (broad)	1H	Ar-OH
~2.50	t	2H	Ar-CH ₂ -
~1.55	m	2H	Ar-CH ₂ -CH ₂ -
~1.26	m (broad)	~18H	-(CH ₂) ₉ -
~0.88	t	3H	-CH ₃

Note: Data is predicted based on typical values for 4-alkylphenols.

Table 2: ^{13}C NMR Spectral Data of 4-Dodecylphenol[1]

Chemical Shift (δ) ppm	Assignment
~153.6	C-OH
~130.3	C-alkyl
~129.3	Ar-CH (meta to -OH)
~115.0	Ar-CH (ortho to -OH)
~35.0	Ar-CH ₂ -
~31.9	-(CH ₂) _n -
~29.6	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Table 3: Key IR Absorption Bands of 4-Dodecylphenol[2]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 (broad)	Strong	O-H stretch (phenolic)
~3050-3000	Medium	C-H stretch (aromatic)
~2950-2850	Strong	C-H stretch (aliphatic)
~1610, ~1510	Medium-Strong	C=C stretch (aromatic ring)
~1230	Strong	C-O stretch (phenol)
~830	Strong	C-H bend (p-disubstituted ring)

Table 4: Mass Spectrometry Data of 4-Dodecylphenol[3]

m/z	Relative Intensity	Assignment
262	Moderate	[M] ⁺ (Molecular Ion)
107	High	[HOC ₆ H ₄ CH ₂] ⁺ (Benzyllic fragment)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.
- Sample Preparation: Approximately 5-10 mg of the 4-alkylphenol sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- ¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 90 degrees.

- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are generally required due to the lower natural abundance of ^{13}C .

2. Fourier-Transform Infrared (FTIR) Spectroscopy

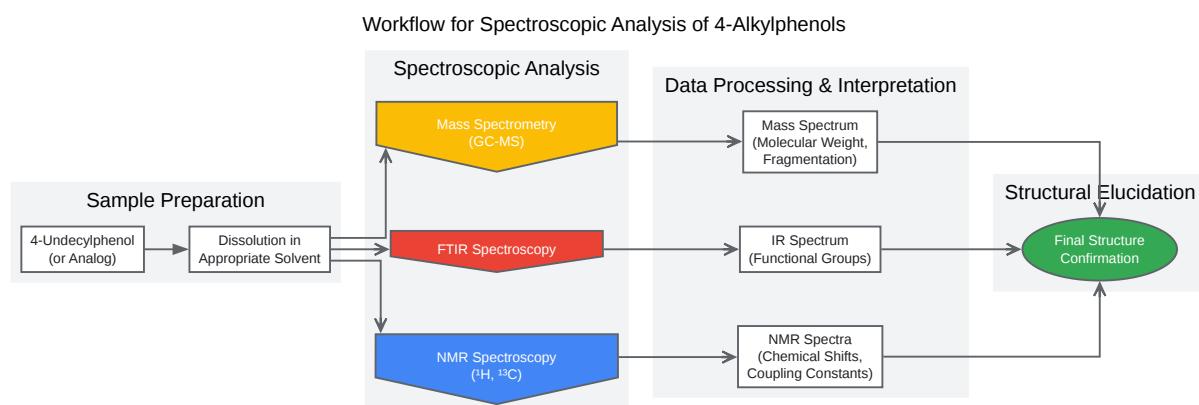
- Instrumentation: An FTIR spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or salt plates for a thin film).
- Sample Preparation (ATR): A small amount of the solid or liquid 4-alkylphenol sample is placed directly onto the ATR crystal. The pressure arm is engaged to ensure good contact between the sample and the crystal.
- Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. Subsequently, the sample spectrum is recorded. The spectrum is typically collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Sample Preparation: A dilute solution of the 4-alkylphenol sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
- Chromatographic Separation: A small volume of the sample solution (typically 1 μL) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms column). The column temperature is programmed to ramp up, allowing for the separation of components based on their boiling points and interactions with the stationary phase.
- Mass Spectrometry Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact, EI), fragmented, and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like 4-undecylphenol.



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Caption: Spectroscopic Analysis Workflow.

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